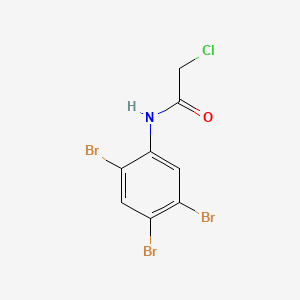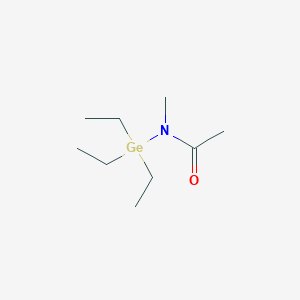
N-Methyl-N-(triethylgermyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(triethylgermyl)acetamide: is an organogermanium compound characterized by the presence of a germanium atom bonded to three ethyl groups and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(triethylgermyl)acetamide typically involves the reaction of triethylgermanium chloride with N-methylacetamide in the presence of a base. The reaction proceeds as follows:
Reactants: Triethylgermanium chloride and N-methylacetamide.
Base: A suitable base such as sodium hydride or potassium tert-butoxide is used to deprotonate the N-methylacetamide.
Solvent: The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
N-Methyl-N-(triethylgermyl)acetamide can undergo various chemical reactions, including:
Oxidation: The germanium atom can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The ethyl groups on the germanium atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve organolithium or Grignard reagents under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide derivatives, while reduction could produce N-methyl-N-(triethylgermyl)amine.
科学研究应用
N-Methyl-N-(triethylgermyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of germanium-containing compounds.
Biology: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
Medicine: There is interest in its potential use in medicinal chemistry for the development of new drugs.
Industry: It can be used in the production of advanced materials, including semiconductors and polymers.
作用机制
The mechanism of action of N-Methyl-N-(triethylgermyl)acetamide involves its interaction with various molecular targets. The germanium atom can form bonds with other atoms, influencing the compound’s reactivity and stability. The acetamide moiety can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
相似化合物的比较
Similar Compounds
N-Methyl-N-(trimethylsilyl)acetamide: Similar structure but with a silicon atom instead of germanium.
N-Methyl-N-(triethylsilyl)acetamide: Similar structure but with a silicon atom and ethyl groups.
N-Methyl-N-(triphenylgermyl)acetamide: Similar structure but with phenyl groups instead of ethyl groups.
Uniqueness
N-Methyl-N-(triethylgermyl)acetamide is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogs
属性
CAS 编号 |
27008-53-3 |
|---|---|
分子式 |
C9H21GeNO |
分子量 |
231.90 g/mol |
IUPAC 名称 |
N-methyl-N-triethylgermylacetamide |
InChI |
InChI=1S/C9H21GeNO/c1-6-10(7-2,8-3)11(5)9(4)12/h6-8H2,1-5H3 |
InChI 键 |
YWBCLVGVKVJWSH-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(CC)N(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B14697517.png)
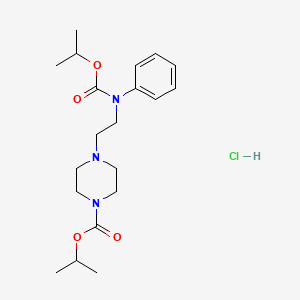


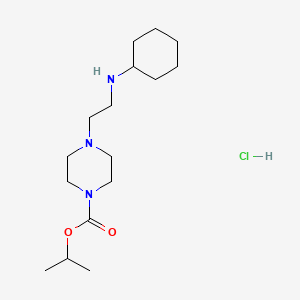
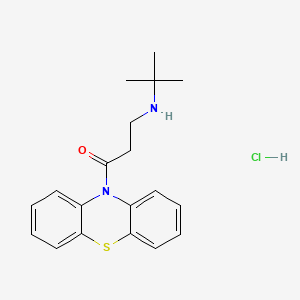
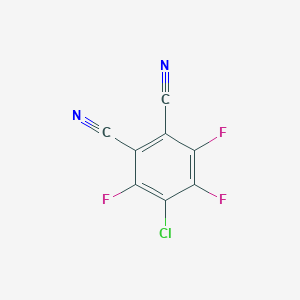

![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)


![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)

